N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide

Physicochemical profiling Drug-likeness Membrane permeability

N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide (CAS 98845-19-3, molecular formula C₁₉H₂₂N₂O₃, MW 326.39 g/mol) is a tertiary benzamide derivative bearing an N-(dimethylcarbamoylmethyl) substituent on the amide nitrogen and a 4-ethoxyphenyl group. Also catalogued under the synonym N-(Dimethylcarbamoylmethyl)-p-benzophenetidide (GB-308), the compound differs from its parent p-benzophenetidide (N-(4-ethoxyphenyl)benzamide, CAS 15437-14-6, MW 241.29) by the addition of a dimethylcarbamoylmethyl moiety—a group associated with phosphodiesterase (PDE) inhibitor pharmacophores in related chemical series.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 98845-19-3
Cat. No. B13784999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide
CAS98845-19-3
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H22N2O3/c1-4-24-17-12-10-16(11-13-17)21(14-18(22)20(2)3)19(23)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3
InChIKeyPILQOLYNZRLLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide (CAS 98845-19-3): Structural Baseline and Comparator Landscape


N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide (CAS 98845-19-3, molecular formula C₁₉H₂₂N₂O₃, MW 326.39 g/mol) is a tertiary benzamide derivative bearing an N-(dimethylcarbamoylmethyl) substituent on the amide nitrogen and a 4-ethoxyphenyl group . Also catalogued under the synonym N-(Dimethylcarbamoylmethyl)-p-benzophenetidide (GB-308), the compound differs from its parent p-benzophenetidide (N-(4-ethoxyphenyl)benzamide, CAS 15437-14-6, MW 241.29) by the addition of a dimethylcarbamoylmethyl moiety—a group associated with phosphodiesterase (PDE) inhibitor pharmacophores in related chemical series . The compound is commercially supplied at ≥95% purity by several research-chemical vendors for use as a synthetic intermediate or screening candidate . Its closest structural analogs include the unsubstituted parent benzophenetidide, the clinically used anti-inflammatory agent etofesalamide (N-(4-ethoxyphenyl)-2-hydroxybenzamide, CAS 64700-55-6), and N-(4-methoxyphenyl)benzamide congeners.

Why N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide Cannot Be Replaced by Simpler N-(4-Ethoxyphenyl)benzamide Analogs


Substituting CAS 98845-19-3 with the simpler parent compound N-(4-ethoxyphenyl)benzamide (p-benzophenetidide, CAS 15437-14-6) or with N-(4-methoxyphenyl)benzamide derivatives results in substantial changes to key molecular properties that govern solubility, permeability, and target engagement. The dimethylcarbamoylmethyl substituent increases the topological polar surface area (TPSA) from 38.33 Ų to 49.85 Ų, adds two hydrogen-bond acceptor sites (tertiary amide carbonyl and dimethylamino nitrogen), and alters the computed LogP from approximately 3.2 to 2.82 . These modifications shift the molecule along the Lipinski property space in ways that affect passive membrane permeability and aqueous solubility profiles. For applications where the dimethylcarbamoylmethyl group participates in target binding—such as PDE enzyme inhibition, where this motif is a recognized pharmacophore—replacement by an N-H or N-methyl analog eliminates a critical interaction moiety and is expected to ablate or substantially reduce potency [1]. The boiling point difference (>199 °C) and flash point difference (>120 °C) between the target compound and its parent also carry implications for handling, storage, and formulation protocols in industrial settings .

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide (CAS 98845-19-3) Versus Closest Analogs


Topological Polar Surface Area (TPSA) Increase Relative to Parent Benzophenetidide

The N-(dimethylcarbamoylmethyl) substituent on CAS 98845-19-3 increases the computed TPSA to 49.85 Ų compared with 38.33 Ų for the parent N-(4-ethoxyphenyl)benzamide (CAS 15437-14-6), a net increase of 11.52 Ų (+30.1%) . This increase arises from the additional tertiary amide carbonyl and dimethylamino nitrogen, which contribute two supplementary hydrogen-bond acceptor functionalities. In contrast, N-(4-methoxyphenyl)benzamide analogs lack the ethoxy oxygen entirely and have even lower PSA values. The TPSA shift places the target compound closer to the center of the CNS-accessible chemical space while remaining within the generally accepted oral bioavailability window (PSA < 140 Ų), but with measurably altered permeability characteristics relative to the parent.

Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity Modulation: LogP Reduction Through Dimethylcarbamoylmethyl Substitution

The target compound (CAS 98845-19-3) exhibits a computed LogP of 2.82, which is approximately 0.4–0.9 log units lower than the parent N-(4-ethoxyphenyl)benzamide (LogP ~3.2–3.7 by various estimation methods) . This reduction in lipophilicity is attributable to the polar dimethylcarbamoylmethyl group, which introduces a tertiary amide moiety. For comparison, N-(4-ethoxyphenyl)-4-methylbenzamide (CAS 88234-27-9) has a LogP of 3.75 . The lower LogP of the target compound predicts improved aqueous solubility (approximately 0.5–1 log unit increase in calculated logS) and reduced non-specific protein binding relative to more lipophilic congeners, properties that are advantageous in biochemical screening and in vitro ADME assays.

Lipophilicity LogP ADME prediction Solubility

Boiling Point and Thermal Stability Differentiation for Formulation and Processing

CAS 98845-19-3 has a predicted boiling point of 506.8 °C at 760 mmHg, which is 199.7 °C higher than the boiling point of the parent N-(4-ethoxyphenyl)benzamide (307.1 °C at 760 mmHg) . The flash point follows the same trend: 260.3 °C for the target compound versus 139.5 °C for the parent (+120.8 °C difference). The vapor pressure of the target is estimated at 2.15 × 10⁻¹⁰ mmHg at 25 °C, indicating negligible volatility under ambient conditions . These differences arise from the increased molecular weight (+85.1 Da) and the additional intermolecular interactions (dipole-dipole and hydrogen bonding) introduced by the dimethylcarbamoylmethyl group, and are relevant for processes involving thermal stress such as hot-melt extrusion, spray drying, or elevated-temperature storage.

Thermal stability Process chemistry Formulation Safety

Hydrogen-Bond Acceptor Capacity and Its Pharmacophoric Relevance to PDE Inhibition

The dimethylcarbamoylmethyl group in CAS 98845-19-3 contributes two additional hydrogen-bond acceptor (HBA) sites—a tertiary amide carbonyl and a dimethylamino nitrogen—relative to the parent N-(4-ethoxyphenyl)benzamide, which possesses only three HBA sites (amide carbonyl, ethoxy oxygen, and benzamide carbonyl). This increases the total HBA count from 3 to 5 . The N-(dimethylcarbamoylmethyl) motif is a documented pharmacophoric element in phosphodiesterase (PDE) inhibitor design: structurally related N-(dimethylcarbamoylmethyl)-substituted benzamides and acetanilides have been reported as PDE4 and PDE7 inhibitors, with the dimethylcarbamoylmethyl carbonyl engaging conserved glutamine residues in the PDE catalytic pocket [1]. While direct PDE inhibition data for CAS 98845-19-3 have not been publicly disclosed in peer-reviewed literature, the presence of this pharmacophore distinguishes it from simple N-H or N-alkyl benzamide analogs that lack the capacity for this binding interaction [2].

Phosphodiesterase inhibition Pharmacophore Structure-activity relationship Medicinal chemistry

Molecular Weight Distinction and Its Impact on Permeability and Assay Behaviour

With a molecular weight of 326.39 g/mol, CAS 98845-19-3 is 85.1 Da heavier than the parent N-(4-ethoxyphenyl)benzamide (241.29 g/mol), representing a 35.3% increase . This exceeds the typical threshold for classifying compounds as close analogs in lead optimisation (generally <50 Da difference). The molecular weight of the target falls within the upper range of fragment-like space and the lower end of lead-like space, whereas the parent compound sits firmly in fragment space. Compared with etofesalamide (MW 257.28 g/mol), the target is 69.1 Da heavier [1]. The increased molecular weight, combined with the higher PSA and lower LogP, predicts distinct behaviour in equilibrium dialysis protein binding assays, PAMPA permeability measurements, and Caco-2 monolayer transport studies—all parameters relevant to compound triaging in drug discovery workflows.

Molecular weight Drug-likeness Assay interference Solubility

N-Substitution Pattern and Absence of Phenolic OH: Differentiation from the Clinical Candidate Etofesalamide

Unlike etofesalamide (N-(4-ethoxyphenyl)-2-hydroxybenzamide, CAS 64700-55-6)—a marketed topical non-steroidal anti-inflammatory drug in China that acts through inhibition of inflammatory mediators including histamine, 5-HT, and PGE₁—CAS 98845-19-3 lacks the ortho-hydroxy group on the benzoyl ring and instead bears an N-(dimethylcarbamoylmethyl) substituent on the amide nitrogen [1][2]. The absence of the phenolic -OH eliminates the potential for Phase II glucuronidation and sulfation at this position, predicting a different metabolic profile. A 2006 SAR study by Liu and Chen demonstrated that N-(4-ethoxyphenyl)benzamide derivatives exhibit varying degrees of anti-inflammatory and anti-allergic activity depending on the substitution pattern, with compounds LX002, LX004, and LX010 showing potent anti-inflammatory effects [3]. While CAS 98845-19-3 was not among the specific compounds tested in that study, its distinct N-substitution pattern places it in a different SAR cluster from both etofesalamide and the unsubstituted benzophenetidide.

Structural differentiation Metabolic stability Anti-inflammatory Clinical candidate comparison

Evidence-Backed Application Scenarios for N-[2-(Dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide (CAS 98845-19-3)


PDE-Focused Screening Libraries and Pharmacophore Validation

The dimethylcarbamoylmethyl group present in CAS 98845-19-3 is a recognised pharmacophoric element in phosphodiesterase (PDE) inhibitor design. Structurally related N-(dimethylcarbamoylmethyl)-substituted compounds have demonstrated PDE7B inhibition (Ki = 910 nM) and PDE4A inhibition (Ki = 1,300 nM) in recombinant enzyme assays [1]. For laboratories constructing focused screening libraries targeting PDE isoforms, CAS 98845-19-3 provides the 4-ethoxyphenylbenzamide scaffold with the PDE-relevant dimethylcarbamoylmethyl motif at the amide nitrogen—a combination absent from simpler benzophenetidide analogs. This compound serves as a tool for pharmacophore hypothesis testing where both the ethoxyphenyl and dimethylcarbamoylmethyl substituents are required.

Physicochemical Property Benchmarking in ADME Assays

With a LogP of 2.82, TPSA of 49.85 Ų, and molecular weight of 326.39 g/mol, CAS 98845-19-3 occupies a defined position in Lipinski property space—more polar and larger than the parent benzophenetidide (LogP ~3.2, PSA 38.33, MW 241.29) [1]. This makes it suitable as a calibration or benchmarking compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and equilibrium dialysis protein binding experiments, where its distinct physicochemical signature provides a reference point between fragment-like and lead-like chemical space.

Synthetic Intermediate for Diversified Benzamide Libraries

The tertiary amide structure of CAS 98845-19-3, featuring a pendant dimethylcarbamoylmethyl group, provides a versatile intermediate for further derivatisation. The ethoxy group at the para position of the N-phenyl ring can be selectively deprotected and functionalised, while the dimethylamino group can undergo N-oxidation or quaternisation. The compound's synthesis from benzoyl chloride and N,N-dimethylglycine ethyl ester has been described [1]. For medicinal chemistry groups building benzamide-focused compound collections, this intermediate offers entry into chemical space that is distinct from that accessed through the simpler N-(4-ethoxyphenyl)benzamide starting material.

Negative Control or Selectivity Profiling for Etofesalamide-Based Anti-Inflammatory Research

Given that CAS 98845-19-3 shares the 4-ethoxyphenylbenzamide core with etofesalamide but lacks the ortho-hydroxyl group critical to the latter's anti-inflammatory activity (which inhibits histamine, 5-HT, and PGE₁-mediated vascular permeability) [1], the target compound may serve as a structurally matched negative control in assays designed to probe the SAR of the 2-hydroxybenzamide pharmacophore. The tertiary amide and absence of the phenolic -OH distinguish it mechanistically from etofesalamide, enabling its use in selectivity profiling studies .

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.